BenchChemオンラインストアへようこそ!

Tocainide

Pharmacokinetics Oral bioavailability Antiarrhythmic drug development

Tocainide (41708-72-9) is the preferred Class IB Na+ channel blocker for chronic oral antiarrhythmic studies—offering 90–100% oral bioavailability vs. lidocaine's parenteral-only route. Its ~15 h half-life supports once- or twice-daily oral dosing in rodent models, eliminating infusion pumps. With 41-fold lower CYP1A1 inhibition (Ki 12.4 mM) vs. mexiletine, it minimizes metabolic confounding. It also exhibits the lowest negative inotropic/chronotropic burden among Class I agents, preserving contractility in compromised cardiac models. ≥98% purity.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 41708-72-9
Cat. No. B1681335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTocainide
CAS41708-72-9
SynonymsHydrochloride, Tocainide
Tocainide
Tocainide Hydrochloride
Tocainide Monohdyrochloride, (R)-Isomer
Tocainide Monohydrobromide, (R)-Isomer
Tocainide Monohydrochloride
Tocainide Monohydrochloride, (+-)-Isomer
Tocainide Monohydrochloride, (S)-Isomer
Tocainide, (+-)-Isomer
Tocainide, (R)-Isomer
Tocainide, (S)-Isomer
Tonocard
W 36095
W-36095
W36095
Xylotocan
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(C)N
InChIInChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
InChIKeyBUJAGSGYPOAWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.60e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tocainide (CAS 41708-72-9) Procurement Guide: Oral Lidocaine Analog for Ventricular Arrhythmia Research and Chronic Study Models


Tocainide (CAS 41708-72-9) is a Vaughan Williams Class IB antiarrhythmic agent and a primary amine analog of lidocaine [1]. It functions as a voltage-dependent and use-dependent sodium channel blocker, with electrophysiological properties closely resembling those of lidocaine [2]. The compound's distinguishing characteristic is its high oral bioavailability (approaching 90–100%), which eliminates the first-pass metabolism limitation of lidocaine and enables chronic oral dosing in research models [3]. Tocainide demonstrates efficacy in suppressing ventricular ectopic activity and ventricular tachycardia in both acute and chronic settings, with documented suppression rates of 60–70% in controlled studies [2]. Although no longer marketed clinically in the United States, tocainide remains a valuable research tool for studying sodium channel pharmacology, antiarrhythmic mechanisms, and structure-activity relationships in Class IB agents.

Why Tocainide Cannot Be Substituted by Other Class IB Antiarrhythmics in Research and Chronic Study Applications


Class IB antiarrhythmic agents, including lidocaine, mexiletine, and tocainide, exhibit meaningful differences in pharmacokinetic properties and molecular pharmacology that preclude simple interchangeability in experimental settings [1]. Lidocaine undergoes extensive first-pass hepatic metabolism, rendering it unsuitable for oral administration in chronic studies. While mexiletine is orally bioavailable, its disposition in patients is less predictable due to significant interindividual variation in distribution and clearance [2]. Tocainide combines high and consistent oral bioavailability with a longer elimination half-life than mexiletine, enabling reliable dosing with an 8–12 hour regimen [3]. Furthermore, these agents differ in their inhibitory potency toward cytochrome P450 isoforms, which can confound metabolism-dependent experimental outcomes when compounds are substituted [4]. These pharmacologic distinctions directly impact experimental design, requiring researchers to select the appropriate tool compound based on specific study requirements rather than assuming class-level equivalence.

Quantitative Differentiation Evidence: Tocainide Versus Lidocaine, Mexiletine, and Other Class I Antiarrhythmics


Oral Bioavailability and Half-Life: Tocainide Enables Chronic Oral Dosing Unlike Lidocaine

Tocainide's key pharmacokinetic differentiation from lidocaine lies in its oral absorption profile. Tocainide exhibits nearly complete oral absorption with bioavailability approaching 90–100%, whereas lidocaine undergoes extensive first-pass hepatic metabolism and is not clinically effective via the oral route [1][2]. Additionally, tocainide has a mean plasma elimination half-life of approximately 15 hours (range 9–37 hours) in patients with normal renal function, substantially longer than lidocaine's half-life of approximately 1.5–2 hours following intravenous administration [1][3]. This extended half-life permits an 8-hour dosing regimen compared to the continuous intravenous infusion required for lidocaine [3].

Pharmacokinetics Oral bioavailability Antiarrhythmic drug development Chronic dosing models

Disposition Predictability: Tocainide Demonstrates More Stable Pharmacokinetics Than Mexiletine

In head-to-head pharmacokinetic characterization, tocainide disposition is described as "reasonably predictable and stable in patients," whereas mexiletine disposition is "less so because of variation in distribution and clearance" [1]. Both agents share Class IB electrophysiological effects and are orally active lidocaine congeners; however, mexiletine exhibits greater interindividual pharmacokinetic variability, which can complicate experimental dosing and interpretation [1]. Tocainide is approximately 10–20% protein-bound in plasma and undergoes glucuronidation as its primary metabolic pathway, with 30–50% excreted unchanged in urine [2].

Pharmacokinetic variability Drug disposition Interindividual variation Preclinical modeling

Negative Inotropic Effect: Tocainide Has the Lowest Myocardial Depressant Potency Among Six Class I Antiarrhythmics

In a comparative study using Langendorff-perfused guinea-pig hearts, tocainide demonstrated the lowest crude negative inotropic potency among six Class I antiarrhythmic agents evaluated [1]. The order of crude negative inotropic potency (measured by reduction in contractile force) was: quinidine = aprinidine > mexiletine > lidocaine > disopyramide > tocainide [1]. Similarly, for negative chronotropic effect (reduction in heart rate), the order was: aprinidine > quinidine > mexiletine > disopyramide > lidocaine > tocainide, with tocainide again showing the least chronotropic depression [1]. In hearts electrically stimulated at a constant rate to isolate inotropic effects from chronotropic influences, the potency order was: aprinidine > quinidine > mexiletine > disopyramide > lidocaine > tocainide [1].

Cardiac contractility Negative inotropy Hemodynamics Langendorff-perfused heart

CYP1A1 Inhibition: Tocainide Is a 41-Fold Weaker Inhibitor Than Mexiletine, Reducing Drug-Drug Interaction Confounding

In an in vitro study comparing the inhibitory effects of three Class IB antiarrhythmics on rat hepatic CYP1A1 activity (measured via ethoxyresorufin-O-dealkylation, EROD), tocainide exhibited substantially weaker enzyme inhibition than mexiletine and lidocaine [1]. The inhibition constant (Ki) for tocainide was 12.4 ± 0.7 mM, compared to 0.30 ± 0.02 mM for mexiletine and 0.65 ± 0.07 mM (and 4.1 ± 1.3 mM) for lidocaine [1]. This represents a 41-fold weaker inhibitory potency for tocainide relative to mexiletine (12.4 mM vs. 0.30 mM) [1]. Mechanistically, mexiletine acted as a competitive inhibitor, lidocaine as a mixed inhibitor, and tocainide as a noncompetitive inhibitor of CYP1A1-mediated EROD activity [1]. The rank order of CYP1A1 inhibitory potency was mexiletine > lidocaine > tocainide [1].

Cytochrome P450 Drug metabolism CYP1A1 inhibition Enzyme kinetics

Clinical Antiarrhythmic Efficacy: Tocainide Demonstrates Comparable Suppression Rates to Lidocaine and Quinidine/Procainamide

In a randomized double-blind study comparing intravenous tocainide versus lidocaine for suppression of ventricular arrhythmias after cardiac surgery, tocainide suppressed single premature ventricular complexes (PVCs) by more than 80% in 94% of patients, compared to 75% with lidocaine (p = NS) [1]. Multiform PVCs were abolished in 94% of tocainide-treated patients versus 75% with lidocaine [1]. Average overall success (>80% suppression of single PVCs with elimination of higher-grade arrhythmias) over 24 hours was 71% with tocainide and 59% with lidocaine (p = NS) [1]. In broader clinical assessment, tocainide demonstrated effective suppression of ventricular ectopic beats and ventricular tachycardia in 60–70% of patients across both open and controlled studies [2]. Additionally, tocainide has not been shown to be more effective than quinidine or procainamide [3], positioning it as an alternative for patients unable to tolerate other antiarrhythmics, responsive to lidocaine, or those with QT prolongation concerns [3].

Ventricular arrhythmia suppression Comparative efficacy Randomized controlled trial Post-cardiac surgery

Sodium Channel Blockade: Tocainide Exhibits Use-Dependent Block with Quantified IC50 Values Across Holding Potentials

Tocainide demonstrates voltage-dependent and use-dependent sodium channel blockade characteristic of Class IB antiarrhythmics. Quantitative characterization reveals an inhibition constant (Ki) of 115 μM for blockade of inactivated-state sodium channels [1]. The IC50 for sodium current blockade varies with holding potential: 985 μM at a holding potential (HP) of -140 mV, 254 μM at HP -70 mV, 523 μM for tonic block (-100 mV), and 248 μM for use-dependent block at 10 Hz stimulation frequency [1]. As a Class IB agent, tocainide shares lidocaine-like kinetics with rapid onset and offset of sodium channel block, distinguishing it from Class IC agents like flecainide which exhibit slower dissociation kinetics [2].

Sodium channel pharmacology Use-dependent block Electrophysiology Voltage-gated ion channels

Primary Research and Industrial Applications for Tocainide (CAS 41708-72-9) Based on Quantified Differentiation Evidence


Chronic Oral Antiarrhythmic Studies in Small Animal Models

Tocainide is uniquely suited for chronic oral antiarrhythmic studies in rodent and other small animal models, where lidocaine's requirement for parenteral administration is impractical for extended protocols. With oral bioavailability approaching 90–100% and a mean half-life of 15 hours, tocainide enables reliable once- or twice-daily oral dosing [1][2]. This pharmacokinetic profile permits long-term mechanistic studies of ventricular arrhythmia suppression, myocardial infarction recovery, and antiarrhythmic prophylaxis without the confounding variables introduced by continuous infusion pumps or repeated injections.

Sodium Channel Pharmacology and State-Dependent Blockade Research

Tocainide serves as a well-characterized Class IB tool compound for electrophysiology studies examining state-dependent sodium channel blockade. Its quantified IC50 values across different holding potentials (985 μM at -140 mV; 254 μM at -70 mV; 248 μM for use-dependent block at 10 Hz) and Ki of 115 μM for inactivated-state channels provide precise reference parameters for experimental design [3]. Researchers investigating the relationship between channel state, drug binding kinetics, and antiarrhythmic efficacy can utilize tocainide as a benchmark Class IB agent with rapid onset/offset kinetics distinct from Class IC compounds.

Drug-Drug Interaction Studies Requiring Minimal CYP1A1 Inhibition Confounding

In experimental systems where co-administered compounds are CYP1A1 substrates or where cytochrome P450-mediated metabolism is an outcome variable, tocainide offers a distinct advantage over mexiletine and lidocaine. With a 41-fold higher Ki for CYP1A1 inhibition compared to mexiletine (12.4 mM vs. 0.30 mM), tocainide introduces substantially less enzymatic inhibition as a confounding factor [4]. This property makes tocainide preferable for metabolism studies, toxicology screening, and pharmacokinetic interaction assessments where investigator compounds should minimally perturb baseline CYP activity.

Cardiac Contractility Studies Requiring Minimal Negative Inotropic Interference

For investigations of cardiac function where preservation of myocardial contractility is essential, tocainide provides the lowest negative inotropic and chronotropic burden among available Class I antiarrhythmic tool compounds. In isolated perfused heart preparations, tocainide ranked last (lowest potency) among six Class I agents for both negative inotropic and negative chronotropic effects [5]. This characteristic is particularly valuable for studies in animal models with compromised cardiac function, heart failure research, or any protocol where hemodynamic stability is required and drug-induced contractility depression would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tocainide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.